2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound features a fused thiazolo[4,5-d]pyrimidine core substituted with an ethylsulfanyl group at position 2 and a 4-methylphenyl group at position 4. The N-acetamide moiety at position 4 is further substituted with a 2-methoxyphenyl group, contributing to its structural complexity. The ethylsulfanyl and methoxyphenyl groups may influence lipophilicity and metabolic stability, while the fused heterocyclic core could facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-4-32-22-25-20-19(33-22)21(29)27(15-11-9-14(2)10-12-15)23(30)26(20)13-18(28)24-16-7-5-6-8-17(16)31-3/h5-12H,4,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQWOWWHAFZLKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N4O3S2
- Molecular Weight : 466.6 g/mol
- IUPAC Name : 2-[2-(ethylsulfanyl)-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide
- InChI Key : IYYKUPZHTNZYSZ-UHFFFAOYSA-N
The compound features a thiazolo[4,5-d]pyrimidine core structure with various substituents that may influence its biological activity.
Antimicrobial Properties
Research indicates that thiazolo[4,5-d]pyrimidine derivatives possess significant antimicrobial activity. In a study evaluating similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various pathogens. For instance:
- Trypanocidal Activity : Compounds related to thiazolo[4,5-d]pyrimidines demonstrated notable activity against Trypanosoma brucei, with IC50 values as low as 0.42 μM .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis pathways. This mechanism is similar to other known anticancer agents that target kinases or transcription factors .
Anti-inflammatory Effects
Thiazolo[4,5-d]pyrimidine compounds have also been investigated for their anti-inflammatory effects. The presence of an ethylsulfanyl group may enhance the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Synthesis and Evaluation
A study focused on the synthesis of related thiazole compounds highlighted the importance of substituent variations on biological activity. The introduction of lipophilic groups significantly enhanced trypanocidal activity while maintaining low cytotoxicity to mammalian cells .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 1a | 0.42 | Trypanocidal |
| 2a | 0.80 | Trypanocidal |
| 3a | >100 | Non-significant |
Pharmacological Profile
Another investigation into the pharmacological profile of thiazolo[4,5-d]pyrimidines indicated that compounds with an aliphatic amine moiety showed enhanced cellular accumulation and potency against protozoan infections . This suggests that structural modifications can lead to improved therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural Comparisons:
Pyrrolodinopyrimidines share a pyrimidine backbone but lack the thiazole ring, reducing structural rigidity compared to the target.
Substituent Effects: Ethylsulfanyl Group: Enhances lipophilicity compared to hydrazide-containing thiazolo[4,5-b]pyridines , which may improve membrane permeability but reduce solubility. 2-Methoxyphenyl Acetamide: Similar to pyrazole-thiazoles , this group may engage in hydrogen bonding or π-π stacking with targets, though the absence of pyrazole in the target suggests divergent mechanisms.
Functional Activity: Analgesic activity in pyrazole-thiazoles correlates with pyrazole and dimethylaminophenyl groups, whereas the target’s methoxyphenyl and ethylsulfanyl groups may modulate activity through alternative pathways (e.g., COX inhibition or opioid receptor interactions). Thiazolo[4,5-b]pyridines exhibit anti-exudative effects via hydrazide-mediated radical scavenging, a mechanism less likely in the target due to its lack of active methylene groups.
Research Findings and Implications
- Pharmacokinetic Considerations : The ethylsulfanyl group in the target compound may confer greater metabolic stability compared to hydrazine-containing analogs , though this requires validation via in vitro assays.
- Therapeutic Potential: Structural similarities to pyrazole-thiazoles suggest possible analgesic applications, but the absence of pyrazole necessitates further investigation into its mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
